molecular formula C11H5F5N2O2S B13517532 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid

Cat. No.: B13517532
M. Wt: 324.23 g/mol
InChI Key: ANPZQCGVZXSBSY-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is a fluorinated organic compound that features a unique combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms imparts unique chemical and physical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Coupling Reagents: EDC, HOPO.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.

Scientific Research Applications

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is unique due to its combination of a pyridine ring, a thiazole ring, and multiple fluorine atoms. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid is a complex organic compound notable for its unique chemical structure, which includes multiple fluorine atoms and a thiazole ring. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. The molecular formula is C11H5F5N2O2SC_{11}H_{5}F_{5}N_{2}O_{2}S, with a molecular weight of approximately 324.23 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity to biological targets, which is crucial for its efficacy in drug development. Studies suggest that the unique structural features enable it to modulate biochemical pathways effectively.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For example, thiazole-integrated derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and pyridine moieties can enhance antitumor activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)
Compound 1A-4311.61 ± 1.92
Compound 2Jurkat1.98 ± 1.22
Compound 3HT-29< Doxorubicin

Anticonvulsant Properties

Thiazole-based compounds have also been investigated for their anticonvulsant properties. For instance, certain derivatives demonstrated the ability to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .

Case Study 1: In Vivo Efficacy

In a study assessing the in vivo efficacy of similar thiazole-containing compounds, researchers found that specific modifications led to enhanced activity against glioblastoma models. The compounds were administered at varying doses, revealing a dose-dependent response in tumor reduction.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study highlighted the absorption and metabolism characteristics of thiazole derivatives similar to this compound. The results indicated favorable bioavailability and metabolic stability, crucial for therapeutic applications.

Properties

Molecular Formula

C11H5F5N2O2S

Molecular Weight

324.23 g/mol

IUPAC Name

2,2-difluoro-2-[6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl]acetic acid

InChI

InChI=1S/C11H5F5N2O2S/c12-10(13,9(19)20)7-3-1-2-5(17-7)6-4-21-8(18-6)11(14,15)16/h1-4H,(H,19,20)

InChI Key

ANPZQCGVZXSBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(C(=O)O)(F)F)C2=CSC(=N2)C(F)(F)F

Origin of Product

United States

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